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Bis(4-methylquinolin-6-yl)methane
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Overview
Description
Bis(4-methylquinolin-6-yl)methane: is an organic compound with the molecular formula C21H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylquinolin-6-yl)methane typically involves the reaction of 4-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the 4-methylquinoline as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylquinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimalarial Activity
Compounds with a similar quinoline structure have been extensively studied for their antimalarial properties. The quinoline moiety is known to interact with biological targets involved in malaria pathogenesis, suggesting that bis(4-methylquinolin-6-yl)methane may exhibit similar efficacy against Plasmodium species. Studies have shown that derivatives of quinoline can bind effectively to the heme detoxification pathway in malaria parasites, which is crucial for their survival.
Neuroprotective Properties
The structural features of this compound suggest potential efficacy as a drug candidate for treating neurological disorders. Research indicates that compounds with similar structures can enhance binding affinity to acetylcholinesterase, an enzyme involved in cholinergic signaling pathways. This interaction may provide therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antitumor Effects
Recent studies have highlighted the potential antitumor properties of this compound and its derivatives. The compound's ability to interact with various biological macromolecules may lead to inhibition of cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Biological Interactions
Studies on this compound have revealed significant interactions with various biomolecules, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding its pharmacological profiles and potential therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with other notable quinoline derivatives:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylquinoline | Single quinoline | Foundational structure for many derivatives |
8-Hydroxyquinoline | Hydroxy-substituted | Known for strong biological activities |
Quinacrine | 9-aminoacridine | Antimalarial properties |
Chloroquine | Antimalarial | Antiviral applications |
This compound | Dual quinoline | Enhanced interactions due to unique methylene bridge |
What distinguishes this compound is its dual quinoline structure linked by a methylene bridge, which may enhance its interactions with biological targets compared to simpler derivatives.
Case Studies and Research Findings
Research findings indicate that this compound has been tested in various biological assays:
Antifungal Activity
In vitro studies have demonstrated antifungal activity against strains of Candida albicans, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship Studies
Ongoing research aims to elucidate the structure-activity relationship of this compound and its analogs to optimize their pharmacological properties and therapeutic efficacy.
Mechanism of Action
The mechanism of action of bis(4-methylquinolin-6-yl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit similar biological activities.
Bis(indolyl)methanes: These compounds have a similar bis-structure but with indole rings instead of quinoline rings.
Uniqueness: Bis(4-methylquinolin-6-yl)methane is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties.
Biological Activity
Bis(4-methylquinolin-6-yl)methane is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of two 4-methylquinoline units connected by a methylene bridge. Its molecular formula is C18H16N2, indicating the presence of nitrogen atoms within the quinoline rings. The quinoline moiety is known for its interaction with various biological targets, including enzymes and receptors involved in numerous diseases.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds demonstrate significant antibacterial effects against various pathogens. In particular, compounds similar to this compound have been tested against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising inhibition zones .
- Antimalarial Properties : Quinoline derivatives have been extensively studied for their antimalarial activity. Research indicates that this compound may exhibit moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial agents .
- Neuroprotective Effects : The presence of piperidine in related compounds enhances binding affinity to acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions in pathogens.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with disease progression.
- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial efficacy of various quinoline derivatives found that this compound exhibited significant activity against Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics. The compound's structural features contributed to its enhanced bioactivity .
Case Study 2: Antimalarial Evaluation
In vitro studies on the antimalarial activity of quinoline derivatives showed that this compound had an IC50 value within the range of 0.014–5.87 μg/mL against Plasmodium falciparum. These findings indicate its potential as a lead compound for further development in antimalarial therapy .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C21H18N2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline |
InChI |
InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
AXRQTDVAZVPEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C |
Origin of Product |
United States |
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